REACTION_CXSMILES
|
COC1C=C2C(=CC=1)[NH:12][C:11]1[C:10](=[O:16])[CH2:9][CH2:8][CH2:7][C:6]2=1.[CH3:17][O:18][C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1.Cl.[N+]([O-])([O-])=O.[Na+].[Na].C(=O)([O-])[O-].[Na+].[Na+].C([O-])(=O)C.[Na+]>CO.O>[CH3:17][O:18][C:19]1[CH:25]=[CH:24][C:22]([NH:23][N:12]=[C:11]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]2=[O:16])=[CH:21][CH:20]=1 |f:3.4,6.7.8,9.10,^1:31|
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=3CCCC(C3NC2=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
1-hydroxymethylene-cyclohexanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred three hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature is maintained below +3° C.
|
Type
|
ADDITION
|
Details
|
by adding ice
|
Type
|
ADDITION
|
Details
|
By the addition of 33.5 g
|
Type
|
CUSTOM
|
Details
|
10 to 12 hours
|
Duration
|
11 (± 1) h
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
WASH
|
Details
|
washed with water until free from alkali
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NN=C1C(CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |